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Compound Name: DOPE-N-Nonadecanoyl

Cat. No.: B15546986 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the formulation and

characterization of pH-sensitive liposomes incorporating 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine (DOPE) acylated with a nonadecanoyl (C19) chain. This modification is

intended to modulate the physicochemical properties of the liposomes, potentially influencing

their stability, fusogenicity, and drug release characteristics.

DOPE is a key fusogenic lipid that can facilitate the cytoplasmic delivery of encapsulated

therapeutic agents.[1] When formulated with an acidic amphiphile such as cholesteryl

hemisuccinate (CHEMS), DOPE-based liposomes exhibit pH-sensitive behavior, remaining

stable at physiological pH (7.4) and becoming destabilized in acidic environments (pH 5.5-6.5),

such as those found in tumor microenvironments or endosomes.[2] This triggered release

mechanism is due to the protonation of CHEMS at acidic pH, which in turn promotes the

transition of DOPE from a lamellar to an inverted hexagonal phase, disrupting the liposome

structure and releasing the encapsulated cargo.[2][3]

Data Presentation
The following tables summarize typical quantitative data for pH-sensitive liposome formulations

based on DOPE and CHEMS. This data can serve as a benchmark for the formulation of

DOPE-N-Nonadecanoyl liposomes.

Table 1: Physicochemical Characteristics of DOPE-Based pH-Sensitive Liposomes
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Liposome
Formulation
(Molar
Ratio)

Particle
Size (nm)

Polydispers
ity Index
(PDI)

Zeta
Potential
(mV)

Encapsulati
on
Efficiency
(%)

Reference(s
)

DOPE:CHEM

S (6:4)
160 - 170 <0.2 Negative

>85 (for

doxorubicin)
[1]

DOPE:CHEM

S:DSPE-

PEG2000

(55:40:5)

~150 0.22 -15
High (for 5-

fluorouracil)
[4]

DOPE:CHEM

S:DSPE-

PEG750/200

0 (6:4:0.1)

Not specified Not specified Not specified Not specified [4]

Table 2: In Vitro Drug Release from pH-Sensitive DOPE-Based Liposomes

Liposome
Formulation

pH
Incubation
Time (h)

Cumulative
Drug Release
(%)

Reference(s)

HA-targeted

DOPE/CHEMS
5.5 6 90 [5]

HA-targeted

DOPE/CHEMS
7.4 6 <10 [5]

DOPE/CHEMS

(40 mol% DOPE)
5.5 1

Enhanced

release
[2]

DOPE/CHEMS

(40 mol% DOPE)
7.4 1

Good drug

retention
[2]
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1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-Nonadecanoyl (DOPE-N-Nonadecanoyl)

Cholesteryl hemisuccinate (CHEMS)

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000]

(DSPE-PEG2000) (optional, for stealth properties)[2]

Chloroform

Methanol

Hydration Buffer (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, HEPES-buffered saline)

Drug to be encapsulated

Equipment
Round-bottom flask

Rotary evaporator

Water bath

Probe sonicator or bath sonicator

Extruder with polycarbonate membranes (e.g., 100 nm, 200 nm pore size)

Dynamic Light Scattering (DLS) instrument for size and PDI measurement

Zeta potential analyzer

High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for

encapsulation efficiency determination

Detailed Methodology: Thin-Film Hydration Method
The thin-film hydration method is a common and robust technique for liposome preparation.[6]

[7][8]
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Lipid Dissolution: Dissolve DOPE-N-Nonadecanoyl, CHEMS, and DSPE-PEG2000 (if used)

in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.[7] The lipids should

be completely dissolved to form a clear solution.[1]

Thin Film Formation: The organic solvent is evaporated using a rotary evaporator under

reduced pressure. This should be performed at a temperature above the glass transition

temperature of the lipids to ensure the formation of a thin, uniform lipid film on the inner

surface of the flask.[1][6]

Removal of Residual Solvent: To ensure all organic solvent is removed, place the flask under

high vacuum for at least 2 hours.[6]

Hydration: The lipid film is hydrated with an aqueous buffer (pH 7.4) containing the

hydrophilic drug to be encapsulated. The hydration process should be carried out at a

temperature above the lipid phase transition temperature with gentle rotation to form

multilamellar vesicles (MLVs).

Size Reduction (Sonication): To reduce the size of the MLVs and create small unilamellar

vesicles (SUVs), the liposome suspension can be sonicated using a probe sonicator or a

bath sonicator.[6]

Size Reduction (Extrusion): For a more uniform size distribution, the liposome suspension is

extruded through polycarbonate membranes of a defined pore size (e.g., 200 nm followed by

100 nm).[9] The extrusion should be performed at a temperature above the lipid phase

transition temperature. This process is repeated for an odd number of passes (e.g., 11-21

times) to ensure a homogenous population of liposomes.

Purification: Unencapsulated drug is removed from the liposome suspension by methods

such as size exclusion chromatography or dialysis.

Characterization Protocols
Particle Size and Polydispersity Index (PDI) Measurement: Liposome size and PDI are

determined by Dynamic Light Scattering (DLS). The liposome suspension is diluted in the

hydration buffer before measurement.
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Zeta Potential Measurement: The surface charge of the liposomes is measured using a zeta

potential analyzer. This provides an indication of the colloidal stability of the formulation.[1]

Encapsulation Efficiency Determination:

Separate the liposomes from the unencapsulated drug using size exclusion

chromatography or ultracentrifugation.[1]

Lyse the liposomes using a suitable detergent (e.g., Triton X-100) to release the

encapsulated drug.[1]

Quantify the amount of encapsulated drug using a suitable analytical method like HPLC or

UV-Vis spectroscopy.[1]

Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total initial amount of drug)

x 100.
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Experimental Workflow for DOPE-N-Nonadecanoyl Liposome Formulation
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Caption: Workflow for the formulation and characterization of liposomes.
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Mechanism of pH-Sensitive Drug Release
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Caption: pH-triggered drug release mechanism from DOPE:CHEMS liposomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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